![molecular formula C11H12ClNO B2433535 Ethanone, 2-chloro-1-[2,5-dimethyl-1-(2-propyn-1-yl)-1H-pyrrol-3-yl]- CAS No. 1155980-26-9](/img/structure/B2433535.png)
Ethanone, 2-chloro-1-[2,5-dimethyl-1-(2-propyn-1-yl)-1H-pyrrol-3-yl]-
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Overview
Description
Ethanone, 2-chloro-1-[2,5-dimethyl-1-(2-propyn-1-yl)-1H-pyrrol-3-yl]- is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a 2-chloroethanone group, two methyl groups, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-[2,5-dimethyl-1-(2-propyn-1-yl)-1H-pyrrol-3-yl]- typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-chloro-1-[2,5-dimethyl-1-(2-propyn-1-yl)-1H-pyrrol-3-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Ethanone, 2-chloro-1-[2,5-dimethyl-1-(2-propyn-1-yl)-1H-pyrrol-3-yl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism by which Ethanone, 2-chloro-1-[2,5-dimethyl-1-(2-propyn-1-yl)-1H-pyrrol-3-yl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyrroles and chloroethanones, such as:
- 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
Uniqueness
What sets Ethanone, 2-chloro-1-[2,5-dimethyl-1-(2-propyn-1-yl)-1H-pyrrol-3-yl]- apart is its unique combination of functional groups and the specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-1-(2,5-dimethyl-1-prop-2-ynylpyrrol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-4-5-13-8(2)6-10(9(13)3)11(14)7-12/h1,6H,5,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJRSOIYKAEHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155980-26-9 |
Source
|
Record name | 2-chloro-1-[2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrol-3-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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